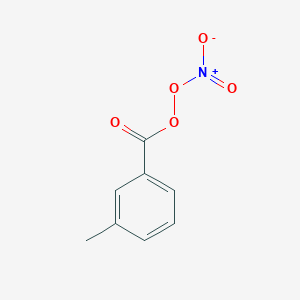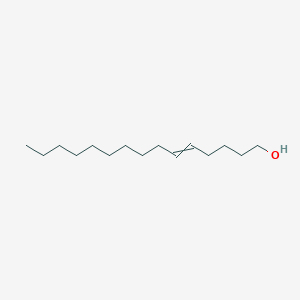
Pentadec-5-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentadec-5-en-1-ol is an organic compound classified as a fatty alcohol. It has the molecular formula C15H30O and features a long hydrocarbon chain with a double bond at the fifth carbon and a hydroxyl group at the first carbon. This compound is part of the lipid and lipid-like molecules superclass and is specifically categorized under fatty alcohols .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentadec-5-en-1-ol typically involves the reduction of fatty acids or their derivatives. One common method is the hydrogenation of esters derived from fatty acids. This process involves the esterification of a fatty acid with an alcohol, followed by hydrogenation in the presence of a catalyst to yield the desired fatty alcohol .
Industrial Production Methods
In industrial settings, the production of this compound often employs large-scale hydrogenation processes. These processes use high-pressure hydrogen gas and metal catalysts such as nickel or palladium to reduce fatty acid esters to their corresponding alcohols. The reaction conditions are carefully controlled to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Pentadec-5-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of pentadec-5-en-1-one.
Reduction: Formation of pentadecan-1-ol.
Substitution: Formation of pentadec-5-en-1-chloride.
Aplicaciones Científicas De Investigación
Pentadec-5-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its role in biological membranes and its effects on cell signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics
Mecanismo De Acción
The mechanism of action of Pentadec-5-en-1-ol involves its interaction with cellular membranes and proteins. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing membrane fluidity and permeability. Additionally, it can modulate signaling pathways by interacting with specific receptors and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Pentadecane: A saturated hydrocarbon with a similar chain length but lacking the hydroxyl group and double bond.
Pentadecan-1-ol: A saturated fatty alcohol with a hydroxyl group but no double bond.
Pentadec-1-ene: An unsaturated hydrocarbon with a double bond but no hydroxyl group.
Uniqueness
Pentadec-5-en-1-ol is unique due to its combination of a long hydrocarbon chain, a double bond, and a hydroxyl group. This structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds .
Propiedades
Número CAS |
62936-15-6 |
|---|---|
Fórmula molecular |
C15H30O |
Peso molecular |
226.40 g/mol |
Nombre IUPAC |
pentadec-5-en-1-ol |
InChI |
InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h10-11,16H,2-9,12-15H2,1H3 |
Clave InChI |
XEYHTKFVKXISSJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC=CCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


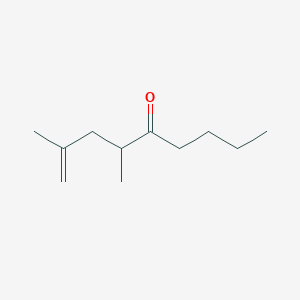
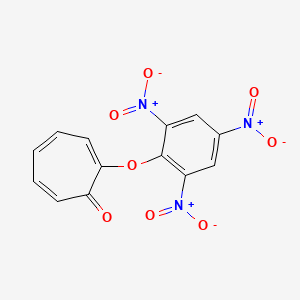




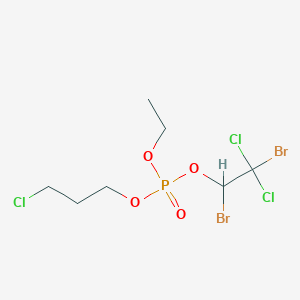
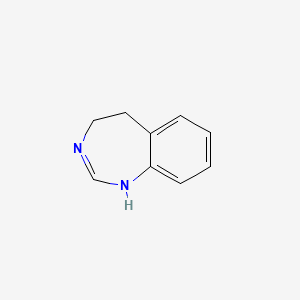

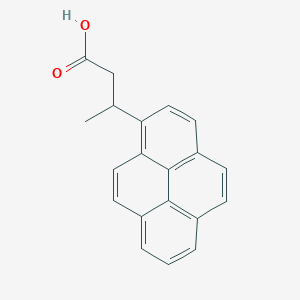
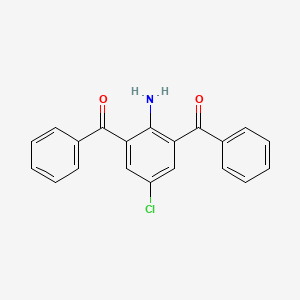
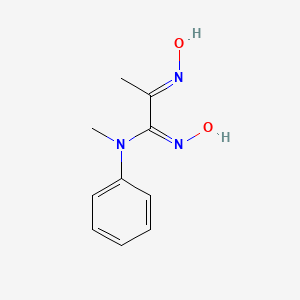
![N-[4-(Dipropylamino)phenyl]-L-leucinamide](/img/structure/B14507298.png)
